molecular formula C12H13F4N B14793952 Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine

Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine

Cat. No.: B14793952
M. Wt: 247.23 g/mol
InChI Key: KDUIGDZBVFTGDZ-UHFFFAOYSA-N
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Description

Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethylpiperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(trifluoromethyl)piperidine: Lacks the fluorophenyl group, leading to distinct reactivity and applications.

    2-(4-chlorophenyl)-4-(trifluoromethyl)piperidine: Similar structure but with a chlorine atom instead of fluorine, affecting its chemical behavior.

Uniqueness

Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13F4N

Molecular Weight

247.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C12H13F4N/c13-10-3-1-8(2-4-10)11-7-9(5-6-17-11)12(14,15)16/h1-4,9,11,17H,5-7H2

InChI Key

KDUIGDZBVFTGDZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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